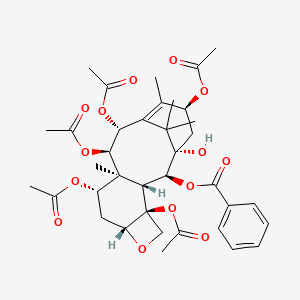

![molecular formula C13H18N2O4 B1141479 (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 101265-94-5](/img/structure/B1141479.png)

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

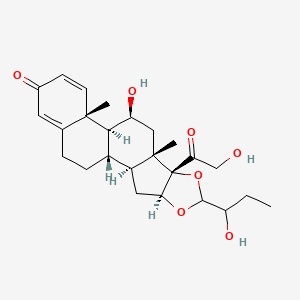

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as HPABA, is an organic molecule with a wide array of applications in scientific research. It is a white, crystalline solid with a molecular weight of 282.37 g/mol and a melting point of 127-129 °C. HPABA is widely used in the synthesis of various pharmaceuticals, cosmetics, and other organic compounds. It has also been used in the development of various biochemically active compounds, as well as in the synthesis of polymers and other materials.

Applications De Recherche Scientifique

Role in Selective Oxidation of Hydrocarbons

“H-Abu-Tyr-OH” plays a significant role in the selective oxidation of hydrocarbons . It is involved in the formation of nickel or iron heteroligand complexes, which are not only hydrocarbon oxidation catalysts but also simulate the active centers of enzymes . These complexes self-organize into supramolecular structures on a modified silicon surface, reflecting the structures involved in the mechanisms of reactions of homogeneous and enzymatic catalysis .

Involvement in Enzymatic Reactions

The tyrosine residue in “H-Abu-Tyr-OH” is involved in the mechanism of action of heme oxygenase (HO) . The hemeless HO enzyme catalyzes the decomposition of protoporphyrin IX (Por)Fe (III) to biliverdin, CO, and Fe (II) .

Protein and Peptide Modification

Tyrosine residues in “H-Abu-Tyr-OH” have been used for the selective modification of proteins and peptides . This modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . Selective peptide cleavage at tyrosine sites has emerged as a relevant tool in this context .

Drug Optimization

Modifications of tyrosine are of key interest for medicinal chemists to explore structural diversification of tyrosine during peptide drug optimization .

Targeted Drug Delivery

Selective tyrosine modification and conjugation is a rapidly-growing area that has demonstrated tremendous potential for applications in targeted drug delivery .

Proteomics

Tyrosine modification and conjugation have shown significant potential for applications in proteomics .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOETDMJHDGGV-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Abu-Tyr-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

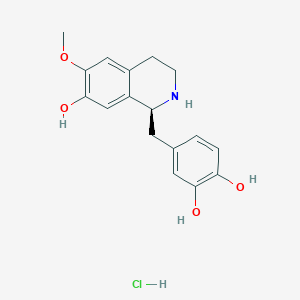

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

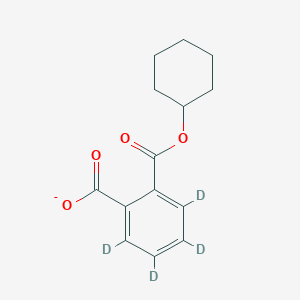

![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)